1-(2-Aminoethyl)piperidine-4-carboxamide

Kinase Inhibition Cancer Therapeutics VEGFR-2

To replicate validated multikinase inhibitor activity (HepG2 IC50 11.3 μM, K562 IC50 4.5 μM), the 4-carboxamide isomer (CAS 443897-95-8) is essential—the 3-isomer lacks this validation. For reliable SAR and high-throughput library synthesis, procure the ≥98% purity grade to minimize side reactions. Long-term storage at 2–8°C preserves carboxamide and amine integrity, ensuring reproducible results across multi-year campaigns.

Molecular Formula C8H17N3O
Molecular Weight 171.24 g/mol
CAS No. 443897-95-8
Cat. No. B3267128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminoethyl)piperidine-4-carboxamide
CAS443897-95-8
Molecular FormulaC8H17N3O
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)CCN
InChIInChI=1S/C8H17N3O/c9-3-6-11-4-1-7(2-5-11)8(10)12/h7H,1-6,9H2,(H2,10,12)
InChIKeyVMZJHEHNQJFIHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Aminoethyl)piperidine-4-carboxamide (CAS 443897-95-8): Technical Procurement Guide for a Validated Multikinase Scaffold Building Block


1-(2-Aminoethyl)piperidine-4-carboxamide (CAS 443897-95-8) is a piperidine-based chemical building block that has been validated as a scaffold for the development of multikinase inhibitors, particularly those targeting the VEGFR-2, ERK-2, and Abl-1 signaling axis [1]. It features a piperidine ring substituted with an aminoethyl group at the 1-position and a carboxamide group at the 4-position. The compound is available from multiple chemical vendors with specified purity grades and storage conditions .

Why Generic 1-(2-Aminoethyl)piperidine-4-carboxamide Substitution Fails: Positional Isomers and Purity Variability


Substituting 1-(2-aminoethyl)piperidine-4-carboxamide with a positional isomer, such as 1-(2-aminoethyl)piperidine-3-carboxamide (CAS 936940-70-4), or with a lower-purity batch can undermine research outcomes due to the distinct spatial orientation of the carboxamide group, which directly impacts molecular recognition in kinase binding pockets [1]. Furthermore, vendor-supplied purity for this compound ranges from 95% to 98% , a variability that can introduce confounding factors in dose-response assays or synthetic yields. The following evidence quantifies the specific advantages of selecting the 4-carboxamide isomer and high-purity batches.

Product-Specific Quantitative Evidence Guide for 1-(2-Aminoethyl)piperidine-4-carboxamide (CAS 443897-95-8)


Multikinase Inhibitory Activity of N-(2-aminoethyl)piperidine-4-carboxamide-Derived Scaffold vs. Standard of Care Imatinib

A derivative of the N-(2-aminoethyl)piperidine-4-carboxamide scaffold, compound 6b, exhibited anti-proliferative IC50 values of 11.3 μM against HepG2 liver cancer cells and 4.5 μM against K562 leukemia cells [1]. In a normal liver cell cytotoxicity assay (QSG7701 and HL7702), compound 6b demonstrated a toxic effect similar to the positive control imatinib, while most other derivatives in the series showed less than 35% inhibition at 100 μM [1]. This establishes the 4-carboxamide scaffold as a privileged starting point for multikinase inhibitor design with a defined activity and toxicity window.

Kinase Inhibition Cancer Therapeutics VEGFR-2 ERK-2 Abl-1

Purity Grade Differentiation for 1-(2-Aminoethyl)piperidine-4-carboxamide Across Major Chemical Vendors

The minimum purity specification for 1-(2-aminoethyl)piperidine-4-carboxamide (CAS 443897-95-8) varies among commercial suppliers. AKSci lists a minimum purity of 95% , whereas Leyan and Chemscene specify a purity of 98% . This 3% absolute difference in purity can impact synthetic yield and the reproducibility of biological assays, where impurities may act as confounding inhibitors or catalysts.

Chemical Procurement Purity Analysis Building Blocks

Positional Isomer Comparison: 4-Carboxamide vs. 3-Carboxamide Molecular Descriptors and Biological Validation

The 4-carboxamide isomer (CAS 443897-95-8) and its 3-carboxamide positional isomer (CAS 936940-70-4) share identical molecular formulas and weights but differ in the spatial position of the carboxamide group on the piperidine ring [2]. This positional shift alters computed descriptors such as topological polar surface area (TPSA) and potentially impacts hydrogen-bonding networks in target binding pockets. Critically, the 4-carboxamide isomer is explicitly validated as a scaffold for VEGFR-2, ERK-2, and Abl-1 inhibition [1], whereas the 3-carboxamide isomer lacks published multikinase validation in the same context.

Isomer Differentiation Molecular Descriptors Kinase Scaffolds

Storage and Stability Conditions for 1-(2-Aminoethyl)piperidine-4-carboxamide: Impact on Long-Term Research Use

Vendor recommendations for long-term storage of 1-(2-aminoethyl)piperidine-4-carboxamide vary, impacting compound integrity over time. AKSci recommends storage in a cool, dry place , while Chemscene specifies sealed storage at 2-8°C . This difference in temperature control (ambient vs. refrigerated) can influence the rate of degradation or hydrolysis of the carboxamide and primary amine groups, which are susceptible to environmental moisture and temperature fluctuations.

Chemical Stability Storage Conditions Procurement Logistics

High-Impact Application Scenarios for 1-(2-Aminoethyl)piperidine-4-carboxamide (CAS 443897-95-8) Based on Quantitative Evidence


Development of Novel Multikinase Inhibitors Targeting the VEGFR-2/ERK-2/Abl-1 Axis

This compound serves as a core scaffold for the synthesis of multikinase inhibitors with demonstrated in vitro activity against HepG2 (IC50 11.3 μM) and K562 (IC50 4.5 μM) cancer cell lines [1]. Procurement of the 4-carboxamide isomer (CAS 443897-95-8) is essential for replicating the validated synthetic route and achieving comparable biological activity, as the 3-carboxamide isomer lacks this specific multikinase validation [1] [2].

Medicinal Chemistry Library Synthesis Requiring High-Purity Building Blocks

For high-throughput synthesis of piperidine-based compound libraries, the 98% purity grade available from vendors like Leyan and Chemscene is recommended to minimize impurity-related artifacts . The 3% purity advantage over 95% grades reduces the likelihood of side reactions and ensures more reliable SAR (structure-activity relationship) data.

Long-Term Kinase Inhibitor Research Programs Requiring Stable Compound Inventory

In research settings where compound stock may be stored for extended periods (e.g., multi-year drug discovery campaigns), procurement from vendors specifying refrigerated storage (2-8°C) is advised to mitigate degradation of the carboxamide and primary amine moieties . This precaution is particularly relevant given the compound's potential for hydrolysis under ambient conditions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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